molecular formula C23H27F2N3O4S B2834403 N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide CAS No. 898461-69-3

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide

Cat. No.: B2834403
CAS No.: 898461-69-3
M. Wt: 479.54
InChI Key: LRTZCHAMBWCFLB-UHFFFAOYSA-N
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Description

This compound is a bis-amide derivative featuring:

  • A piperidin-2-yl core substituted with a 4-fluoro-2-methylbenzenesulfonyl group.
  • A 2-fluorophenylmethyl moiety linked via an ethanediamide bridge.
    The sulfonyl group enhances metabolic stability, while the dual fluorinated aromatic rings likely improve lipophilicity and receptor binding specificity. Its structural complexity distinguishes it from classical opioid analogs, such as fentanyl derivatives, which typically feature piperidin-4-yl cores .

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N3O4S/c1-16-14-18(24)9-10-21(16)33(31,32)28-13-5-4-7-19(28)11-12-26-22(29)23(30)27-15-17-6-2-3-8-20(17)25/h2-3,6,8-10,14,19H,4-5,7,11-13,15H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTZCHAMBWCFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Moiety: This involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate.

    Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.

    Oxalamide Formation: The final step involves the reaction of the alkylated intermediate with 2-fluorobenzylamine and oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorinated aromatic rings and piperidine moiety allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : Similar to methods in and , the target compound can be synthesized via amide coupling and purified via silica chromatography, though sulfonyl incorporation requires specialized sulfonation steps .
  • In Silico Predictions : Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with extracellular receptor domains, unlike the hydrophobic interactions seen in carbamoyl analogs .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Stepwise Synthesis Optimization : The synthesis typically involves multi-step reactions, including sulfonamide formation, piperidine ring functionalization, and coupling of ethanediamide moieties. Key steps include:
    • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
    • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance nucleophilic substitution reactions for sulfonamide formation .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity intermediates .
  • Yield Improvement : Optimize stoichiometry (e.g., 1.2 equivalents of 4-fluoro-2-methylbenzenesulfonyl chloride) to drive reactions to completion .

Q. What analytical techniques are recommended for confirming structural integrity during synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Identify characteristic signals (e.g., sulfonyl group protons at δ 3.1–3.5 ppm; fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine-ethyl linker region .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%) and detect byproducts .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 507.18) .

Q. What key structural features influence this compound’s pharmacological potential?

Methodological Answer:

  • Critical Functional Groups :
    • 4-Fluoro-2-methylbenzenesulfonyl Group : Enhances metabolic stability and target binding via hydrophobic/π-π interactions .
    • Piperidine-Ethanediamide Backbone : Facilitates conformational flexibility for receptor engagement .
    • 2-Fluorobenzyl Group : Modulates solubility and bioavailability through fluorine’s electronegativity .
  • Structure-Activity Relationship (SAR) : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., -CF3) to test potency shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardized Assay Conditions :
    • Dose-Response Curves : Use consistent concentrations (e.g., 1 nM–10 µM) and incubation times (e.g., 24 hrs) to minimize variability .
    • Cell Line Validation : Compare activity in primary cells (e.g., human hepatocytes) vs. immortalized lines (e.g., HEK293) to assess relevance .
  • Data Reconciliation :
    • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers .
    • Orthogonal Assays : Confirm enzyme inhibition (e.g., IC50) with SPR (surface plasmon resonance) for binding affinity validation .

Q. What computational approaches predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Software : Use AutoDock Vina or Schrödinger Maestro to model binding poses with targets (e.g., serotonin receptors) .
    • Key Parameters : Prioritize docking scores (<−7.0 kcal/mol) and hydrogen-bond interactions with catalytic residues .
  • Molecular Dynamics (MD) Simulations :
    • Protocol : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
    • Analysis : Calculate root-mean-square deviation (RMSD) to confirm binding mode consistency .

Q. How can researchers design experiments to elucidate metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Models :
    • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .
    • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Administer intravenously/orally to rodents; measure plasma half-life (t1/2) and bioavailability (AUC) .
    • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What strategies address low aqueous solubility during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for intravenous dosing .
  • Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (size: 150–200 nm) to enhance dissolution and bioavailability .
  • Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas in diethyl ether .

Comparative Analysis of Structural Analogs

Compound NameStructural FeaturesImpact on Activity
Analog A Piperidine replaced with morpholineReduced CNS penetration due to increased polarity
Analog B 2-Fluorophenyl → 4-CF3-phenylImproved target affinity (Ki: 12 nM → 4 nM)
Analog C Ethanediamide → oxalamideAltered metabolic stability (t1/2: 2.1 hrs → 5.3 hrs)

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